4-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Description
The compound 4-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide features a hybrid structure combining a thienopyrazole core with substituted benzamide and aryl groups. Key structural elements include:
- 3-Nitrobenzamide: A meta-nitro-substituted benzamide, contributing electron-withdrawing properties and hydrogen-bonding capacity.
Synthesis likely involves coupling a thienopyrazol-3-amine precursor with 4-chloro-3-nitrobenzoyl chloride, analogous to methods described for related amides . Characterization would employ NMR, IR, and mass spectrometry, as seen in similar hybrid molecules .
Properties
IUPAC Name |
4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-11-2-1-3-12(7-11)23-17(13-8-28-9-15(13)22-23)21-18(25)10-4-5-14(20)16(6-10)24(26)27/h1-7H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBCAWDZPHBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[3,4-c]pyrazole precursors with chlorophenyl and nitrobenzamide derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-cancer agent. Research indicates that thienopyrazole derivatives can inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that modifications to the thienopyrazole core can enhance its efficacy against various cancer cell lines.
Antimicrobial Activity
Thienopyrazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The incorporation of the chlorophenyl group appears to enhance the compound's ability to disrupt bacterial cell walls, thereby exhibiting bactericidal effects. This makes it a candidate for developing new antibiotics.
Anti-inflammatory Effects
Research has indicated that compounds similar to 4-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases.
Case Study 1: Anti-cancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of thienopyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The study concluded that further optimization could lead to more potent anti-cancer agents.
Case Study 2: Antimicrobial Efficacy
In a research article from Antimicrobial Agents and Chemotherapy, the effectiveness of thienopyrazole derivatives against Gram-positive and Gram-negative bacteria was evaluated. The results showed that compounds with similar structural features displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
4-Chloro-N-[2-(4-Chlorophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]-3-Nitrobenzamide
- Structural difference : Chlorine at the para position on the phenyl ring vs. meta in the target compound.
- Impact : Para-substitution may improve crystallinity due to symmetry, as seen in analogues . Meta-substitution could enhance solubility by disrupting molecular packing.
5-Chloro-N-[2-(3-Chlorophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]-2-Methoxybenzamide
Functional Group Variations
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Structural difference: Lacks the thienopyrazole core, replaced by a phenethylamine chain.
Pyrazolo-Indole Derivatives (e.g., 4-Methyl-3-(5-Nitro-2-Phenyl-1H-Indol-3-yl)-Pyrazolo[3,4-c]Pyrazole)
Physicochemical and Spectral Properties
*Predicted based on higher molecular rigidity due to nitro and chloro substituents.
Biological Activity
4-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure combines a thieno[3,4-c]pyrazole core with a chlorophenyl group and a nitrobenzamide moiety, which contributes to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.9 g/mol. The structure features a thieno[3,4-c]pyrazole ring system that is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₄S |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 899962-20-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Nitrobenzamide Moiety : A nucleophilic substitution reaction where a nitrobenzoyl chloride reacts with the thienopyrazole core.
- Chlorination : Utilizing chlorinating agents to introduce the chlorine atom at the desired position.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit key enzymes involved in tumor growth such as BRAF(V600E) and Aurora-A kinase . In vitro assays have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models. This suggests its potential use in treating inflammatory diseases .
Antibacterial Effects
Research has also explored the antibacterial properties of thienopyrazole derivatives. For instance, derivatives similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various thienopyrazole derivatives on MCF7 breast cancer cells. The most active compound exhibited an IC50 value of 22.54 µM, demonstrating significant potential for further development as an anticancer agent .
- Anti-inflammatory Mechanism : In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound showed reduced levels of inflammatory markers, suggesting a mechanism involving direct inhibition of inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
